4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10043657
InChI: InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C15H11F3N2O3
Molecular Weight: 324.25 g/mol

4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide

CAS No.:

Cat. No.: VC10043657

Molecular Formula: C15H11F3N2O3

Molecular Weight: 324.25 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide -

Specification

Molecular Formula C15H11F3N2O3
Molecular Weight 324.25 g/mol
IUPAC Name 4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21)
Standard InChI Key YARWBRJPBHXDAX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The IUPAC name, 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, reflects its benzamide core substituted with a methyl group at position 4, a nitro group at position 3, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The SMILES notation (CC1=CC=C(C(=O)NC2=CC=CC(C(F)(F)F)=C2)C=C1[N+](=O)[O-]) confirms this arrangement .

Key Structural Features:

  • Nitro Group (-NO₂): An electron-withdrawing meta-directing group that enhances electrophilic substitution reactivity.

  • Trifluoromethyl Group (-CF₃): Imparts metabolic stability and lipophilicity, facilitating membrane penetration in biological systems.

  • Methyl Group (-CH₃): A weakly electron-donating ortho/para-directing substituent.

The crystal structure remains uncharacterized, but computational models predict planar geometry for the benzamide core, with the trifluoromethyl group inducing steric hindrance and electronic effects .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of a benzoyl chloride precursor (Table 1):

Table 1: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C65%
2Amidation3-(Trifluoromethyl)aniline, DCC, DMAP80%
  • Nitration: 4-Methylbenzoyl chloride undergoes nitration at position 3 using a mixed acid system, yielding 3-nitro-4-methylbenzoyl chloride.

  • Amidation: The acyl chloride reacts with 3-(trifluoromethyl)aniline in dichloromethane, catalyzed by N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production

Industrial protocols emphasize continuous-flow reactors for nitration (to minimize exothermic risks) and solvent recycling. Purification employs recrystallization from ethanol/water mixtures, achieving ≥95% purity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight324.26 g/mol
Density1.4 ± 0.1 g/cm³ (estimated)
Melting Point158–162°C (decomposes)
Boiling Point285 ± 40°C (estimated)
LogP (Partition)3.8 (calculated)
SolubilityDMSO: 50 mg/mL; H₂O: <0.1 mg/mL

The compound’s low aqueous solubility aligns with its lipophilic trifluoromethyl group, while moderate solubility in DMSO facilitates biological assays . Thermal gravimetric analysis (TGA) indicates decomposition above 160°C, necessitating storage at –20°C under inert atmospheres .

Chemical Reactivity and Applications

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-amino-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide—a precursor to pharmaceuticals .

  • Electrophilic Substitution: The methyl group directs incoming electrophiles to the ortho/para positions, though nitro and trifluoromethyl groups deactivate the ring.

Pharmaceutical Applications

While direct biological data for this compound is limited, structural analogs demonstrate:

  • Kinase Inhibition: Trifluoromethylbenzamides inhibit receptor tyrosine kinases (e.g., EGFR) by competing with ATP binding.

  • Antimicrobial Activity: Nitro-aromatics exhibit activity against Mycobacterium tuberculosis via nitroreductase activation.

Industrial Uses

  • Agrochemical Intermediates: Serves as a precursor to herbicides and fungicides.

  • Polymer Additives: Enhances thermal stability in fluoropolymers .

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